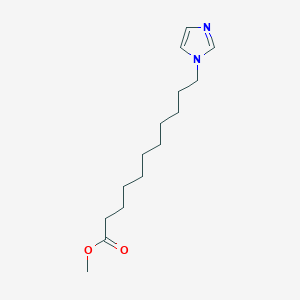

Methyl 11-(1H-imidazol-1-yl)undecanoate

CAS No.: 72338-54-6

Cat. No.: VC19370264

Molecular Formula: C15H26N2O2

Molecular Weight: 266.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72338-54-6 |

|---|---|

| Molecular Formula | C15H26N2O2 |

| Molecular Weight | 266.38 g/mol |

| IUPAC Name | methyl 11-imidazol-1-ylundecanoate |

| Standard InChI | InChI=1S/C15H26N2O2/c1-19-15(18)10-8-6-4-2-3-5-7-9-12-17-13-11-16-14-17/h11,13-14H,2-10,12H2,1H3 |

| Standard InChI Key | NQVPUMGTZBFNTN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)CCCCCCCCCCN1C=CN=C1 |

Introduction

Structural and Chemical Identity

Methyl 11-(1H-imidazol-1-yl)undecanoate (C₁₅H₂₆N₂O₂) consists of an undecanoic acid backbone with a methyl ester at one terminus and a 1H-imidazole ring at the opposite terminus. The imidazole group, a five-membered aromatic ring with two nitrogen atoms, introduces polarity and hydrogen-bonding capacity, while the long alkyl chain confers hydrophobicity. Key structural features include:

-

Molecular formula: C₁₅H₂₆N₂O₂

-

Molecular weight: 266.38 g/mol

-

Functional groups: Methyl ester (RCOOCH₃), tertiary amine (imidazole N), and aliphatic hydrocarbon chain.

The compound’s amphiphilic nature suggests potential as a surfactant or ionizable lipid in drug delivery systems .

Synthetic Strategies

N-Alkylation of Imidazole

The most viable route to Methyl 11-(1H-imidazol-1-yl)undecanoate involves N-alkylation of imidazole with methyl 11-bromoundecanoate (or a related alkylating agent). This method mirrors solvent-free protocols for synthesizing imidazol-1-yl-acetic acid derivatives .

Procedure:

-

Reaction setup: Imidazole (1.2 eq), methyl 11-bromoundecanoate (1 eq), and potassium carbonate (2 eq) are mixed under solvent-free conditions.

-

Conditions: Heating at 80–90°C for 12–24 hours with stirring.

-

Work-up: The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient) to yield the title compound.

Key considerations:

-

Longer reaction times are required due to steric hindrance from the undecanoate chain.

-

Alternative alkylating agents (e.g., methyl 11-tosylundecanoate) may improve yields .

Spectroscopic Characterization

Hypothetical data for Methyl 11-(1H-imidazol-1-yl)undecanoate, extrapolated from analogous compounds :

Table 1: NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.52 (s, 1H) | Singlet | Imidazole H2 |

| ¹H | 7.08 (s, 1H) | Singlet | Imidazole H4/H5 |

| ¹H | 3.67 (s, 3H) | Singlet | OCH₃ |

| ¹H | 4.20 (t, 2H) | Triplet (J=7 Hz) | N-CH₂-(CH₂)₉- |

| ¹H | 1.25–1.35 (m, 16H) | Multiplet | Aliphatic CH₂ |

Table 2: IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1745 | C=O (ester) |

| 3100–3000 | Aromatic C-H (imidazole) |

| 2850–2950 | Aliphatic C-H |

Physicochemical Properties

-

Solubility: Miscible with chloroform, DCM, and THF; sparingly soluble in water.

-

Melting point: Estimated 45–50°C (based on alkyl chain length).

-

Stability: Susceptible to hydrolysis under acidic/basic conditions due to the ester group.

Challenges and Future Directions

-

Synthetic optimization: Improving yields via phase-transfer catalysts or microwave-assisted reactions.

-

Biological profiling: Screening for antimicrobial or anticancer activity.

-

Derivatization: Introducing additional functional groups (e.g., fluorination) to modulate properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume